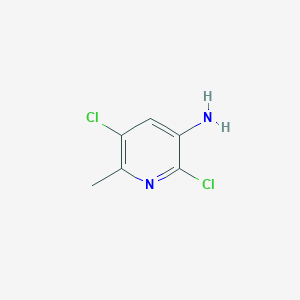

2,5-Dichloro-6-methylpyridin-3-amine

Description

Significance of Aminopyridine Scaffolds in Organic Synthesis and Heterocyclic Chemistry

Aminopyridine scaffolds are fundamental building blocks in the synthesis of a vast array of complex organic molecules and heterocyclic systems. rsc.orgnih.gov Their utility stems from the versatile reactivity of both the pyridine (B92270) ring and the amino substituent. The nitrogen atom in the pyridine ring possesses a non-bonding pair of electrons, which allows it to act as a hydrogen bond acceptor, a crucial interaction in biological systems and for the formation of supramolecular structures. nih.gov This feature enhances the pharmacokinetic properties of drug candidates. nih.gov

In organic synthesis, the amino group can be readily transformed into a wide range of other functional groups, serving as a handle for molecular diversification. nih.gov Furthermore, the pyridine ring itself can undergo various transformations, including electrophilic and nucleophilic substitution reactions, allowing for the construction of highly substituted and complex molecular architectures. nih.govresearchgate.net The aminopyridine core is a key structural motif in numerous pharmaceuticals, agrochemicals, and functional materials. nih.govresearchgate.net The development of novel synthetic methodologies to access substituted aminopyridines continues to be an active area of research, driven by the demand for new compounds with tailored properties. sciencepublishinggroup.comnih.gov

Overview of 2,5-Dichloro-6-methylpyridin-3-amine within the Landscape of Dichloromethylaminopyridine Isomers

2,5-Dichloro-6-methylpyridin-3-amine is a specific isomer within the broader class of dichloromethylaminopyridines. The precise arrangement of the two chlorine atoms, the methyl group, and the amine group on the pyridine ring dictates its distinct chemical and physical properties, differentiating it from other isomers. The substitution pattern on the pyridine ring is critical in determining the molecule's reactivity, steric hindrance, and electronic distribution.

The landscape of dichloromethylaminopyridine isomers is vast, with each unique structure offering different synthetic possibilities. The relative positions of the substituents influence the acidity of the amine, the susceptibility of the ring to nucleophilic or electrophilic attack, and the potential for intramolecular interactions. The table below illustrates a selection of possible isomers to highlight the structural diversity within this compound class.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Structure |

|---|---|---|---|---|

| 2,5-Dichloro-6-methylpyridin-3-amine | 136025-28-0 | C6H6Cl2N2 | 177.03 | Clc1c(N)c(Cl)nc(C)c1 |

| 3,5-Dichloro-2-methylpyridin-4-amine | 148565-57-9 | C6H6Cl2N2 | 177.03 | Cc1nc(Cl)c(N)c(Cl)c1 |

| 4,6-Dichloro-2-methylpyridin-3-amine | 101741-68-4 | C6H6Cl2N2 | 177.03 | Cc1cc(N)c(Cl)nc1Cl |

Academic Research Focus and Objectives Pertaining to 2,5-Dichloro-6-methylpyridin-3-amine

Academic research on 2,5-Dichloro-6-methylpyridin-3-amine primarily focuses on its utility as a key intermediate in the synthesis of more complex molecules, particularly those with potential biological activity. The specific arrangement of its functional groups makes it a valuable precursor for creating novel heterocyclic compounds.

One of the main objectives of research involving this compound is to explore its reactivity in various chemical transformations. For instance, it is often employed in cross-coupling reactions, where the chlorine atoms can be selectively replaced to introduce new carbon-carbon or carbon-heteroatom bonds. The amino group can also be a site for further derivatization, leading to the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

A significant area of investigation is its use in the synthesis of kinase inhibitors. For example, 2,5-Dichloro-6-methylpyridin-3-amine has been used as a starting material for the preparation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. These resulting compounds are then evaluated for their ability to inhibit specific kinases that are implicated in various diseases. The research aims to develop potent and selective inhibitors by systematically modifying the structure derived from the initial dichloromethylaminopyridine core.

The table below summarizes key properties and identifiers for 2,5-Dichloro-6-methylpyridin-3-amine.

| Identifier | Value |

|---|---|

| IUPAC Name | 2,5-dichloro-6-methylpyridin-3-amine |

| CAS Number | 136025-28-0 |

| Molecular Formula | C6H6Cl2N2 |

| Molecular Weight | 177.03 g/mol |

| Canonical SMILES | CC1=NC(=C(C(=C1)Cl)N)Cl |

Structure

3D Structure

Properties

Molecular Formula |

C6H6Cl2N2 |

|---|---|

Molecular Weight |

177.03 g/mol |

IUPAC Name |

2,5-dichloro-6-methylpyridin-3-amine |

InChI |

InChI=1S/C6H6Cl2N2/c1-3-4(7)2-5(9)6(8)10-3/h2H,9H2,1H3 |

InChI Key |

NURFZURHOSQVCH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C(=N1)Cl)N)Cl |

Origin of Product |

United States |

Chemical Transformations and Derivatization Studies of 2,5 Dichloro 6 Methylpyridin 3 Amine

Reactivity of the Amino Group: Amidation, Alkylation, and Heterocycle Annulation

The amino group at the C3 position of 2,5-dichloro-6-methylpyridin-3-amine is a primary site for derivatization. Its nucleophilic character allows for a range of reactions, including the formation of amides, alkylated amines, and the construction of fused heterocyclic systems.

The synthesis of imidazo[4,5-b]pyridines from 3-aminopyridine (B143674) precursors is a well-established strategy in heterocyclic chemistry. Generally, this transformation is achieved by the condensation of a 2,3-diaminopyridine (B105623) with a carboxylic acid or its equivalent, or through a palladium-catalyzed amidation of a 2-chloro-3-aminopyridine followed by cyclization. While these general methodologies are prevalent, specific examples detailing the direct conversion of 2,5-dichloro-6-methylpyridin-3-amine into simple imidazopyridine derivatives are not extensively documented in the surveyed scientific literature. The expected pathway would involve a reaction with a suitable one-carbon synthon, such as an aldehyde or orthoformate, to construct the imidazole (B134444) ring.

The amino group of 2,5-dichloro-6-methylpyridin-3-amine serves as a key nucleophile in cyclocondensation reactions to form more complex, multi-ring systems. One notable example involves an initial acylation of the amino group, followed by an intramolecular cyclization.

A documented synthesis pathway begins with the acylation of 2,5-dichloro-6-methylpyridin-3-amine using chloroacetyl chloride. This reaction forms the intermediate, 2-chloro-N-(2,5-dichloro-6-methylpyridin-3-yl)acetamide. This intermediate is then subjected to a cyclization reaction with a base such as potassium carbonate to yield a 1,4-dihydropyrido[3,2-b] epo.orgnih.govoxazin-3-one derivative. Further reaction of this bicyclic intermediate with phosphorus oxychloride leads to the formation of a chlorinated pyrido[3,2-b] epo.orgnih.govoxazine, which can then be used in subsequent coupling reactions to build even larger molecular scaffolds.

| Reactant 1 | Reactant 2 | Conditions | Product | Yield |

| 2,5-Dichloro-6-methylpyridin-3-amine | Chloroacetyl Chloride | Acetonitrile, Reflux | 2-Chloro-N-(2,5-dichloro-6-methylpyridin-3-yl)acetamide | Not Reported |

| 2-Chloro-N-(2,5-dichloro-6-methylpyridin-3-yl)acetamide | Potassium Carbonate | N,N-Dimethylformamide | 6,9-dichloro-8-methyl-1,4-dihydropyrido[3,2-b] epo.orgnih.govoxazin-3-one | Not Reported |

Data sourced from patent literature which does not consistently report yields for intermediate steps.

Reactivity of Halogen Substituents: Nucleophilic Aromatic Substitution and Cross-Coupling

The two chlorine atoms on the pyridine (B92270) ring are susceptible to displacement by various nucleophiles and can participate in metal-catalyzed cross-coupling reactions. The electronic properties of the pyridine ring, influenced by the amino and methyl groups, dictate the relative reactivity of the C2 and C5 positions. Generally, the C2 position (ortho to the amino group) is more activated towards nucleophilic attack.

Nucleophilic aromatic substitution (SNAr) reactions provide a direct method for introducing oxygen and sulfur-based functional groups. The reaction of dichloropyridines with nucleophiles like sodium methoxide (B1231860) or sodium thiomethoxide typically results in the displacement of one or both chlorine atoms. For 3-substituted-2,6-dichloropyridines, substitution is often favored at the C2 position, ortho to the directing group, particularly when the reaction conditions allow for coordination with the incoming nucleophile.

While specific studies detailing the reaction of 2,5-dichloro-6-methylpyridin-3-amine with oxygen and sulfur nucleophiles were not found in the surveyed literature, it is anticipated that a reaction with a strong nucleophile like sodium methoxide would preferentially occur at the C2 position due to the electronic activation provided by the adjacent amino group.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming carbon-nitrogen bonds. These reactions typically involve an aryl halide, an amine, a palladium catalyst with a suitable phosphine (B1218219) ligand, and a base. This methodology can be applied to dichloropyridines to selectively introduce amino substituents. The regioselectivity of the reaction on a substrate like 2,5-dichloro-6-methylpyridin-3-amine would depend on the specific ligand and reaction conditions, with oxidative addition of the palladium catalyst often occurring preferentially at the more electron-deficient or sterically accessible C-Cl bond.

Similarly, palladium-catalyzed carbonylation reactions can be used to introduce carbonyl groups (e.g., esters, amides) at the positions of the halogen substituents. However, specific examples of either palladium-catalyzed amination or carbonylation reactions on 2,5-dichloro-6-methylpyridin-3-amine are not well-documented in the readily available scientific literature.

Functionalization of the Methyl Group: Side-Chain Modifications

The methyl group at the C6 position represents another site for potential functionalization, although reactions at this position are generally less common for this specific substrate compared to modifications of the amino and chloro groups. Standard methods for side-chain functionalization of methylpyridines include free-radical halogenation to introduce a halomethyl group, which can then be converted into other functionalities such as alcohols, aldehydes, or nitriles. Alternatively, oxidation of the methyl group can yield the corresponding carboxylic acid. Despite these possibilities, research literature specifically detailing the functionalization of the methyl group of 2,5-dichloro-6-methylpyridin-3-amine has not been identified in the conducted searches.

Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of 2,5-Dichloro-6-methylpyridin-3-amine are discussed below.

Proton (¹H) NMR Spectral Analysis

The ¹H NMR spectrum of 2,5-Dichloro-6-methylpyridin-3-amine is expected to exhibit three distinct signals corresponding to the aromatic proton, the methyl group protons, and the amine group protons.

Aromatic Proton (H4): The pyridine (B92270) ring bears a single proton at the C4 position. Due to the electron-withdrawing effects of the two chlorine atoms and the nitrogen atom in the ring, this proton is expected to be deshielded and resonate in the downfield region of the spectrum, likely between δ 7.0 and 8.0 ppm. The signal for this proton should appear as a singlet, as there are no adjacent protons to cause spin-spin coupling.

Methyl Protons (-CH₃): The methyl group attached to C6 is anticipated to produce a singlet in the upfield region of the spectrum, typically around δ 2.2-2.7 ppm. The singlet nature of this peak is due to the absence of protons on the adjacent C6 and C5 atoms.

Amine Protons (-NH₂): The protons of the amino group at C3 are expected to give rise to a broad singlet. The chemical shift of these protons can vary significantly depending on the solvent, concentration, and temperature due to hydrogen bonding. A typical range for these protons would be between δ 3.5 and 5.0 ppm.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| H4 | 7.0 - 8.0 | s |

| -CH₃ | 2.2 - 2.7 | s |

| -NH₂ | 3.5 - 5.0 | br s |

| s = singlet, br s = broad singlet |

Carbon (¹³C) NMR Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of 2,5-Dichloro-6-methylpyridin-3-amine is predicted to show six distinct signals, one for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the nature of the substituents on the pyridine ring.

C2 and C5: These carbons are directly bonded to chlorine atoms, which are highly electronegative. This will cause a significant downfield shift, and their resonances are expected in the range of δ 140-155 ppm.

C6: This carbon is attached to the methyl group and the ring nitrogen. Its chemical shift is predicted to be in the region of δ 150-160 ppm.

C3: The carbon atom bearing the amino group is expected to resonate between δ 135 and 145 ppm. The amino group has a moderate electron-donating effect which will influence its position.

C4: This carbon is situated between two substituted carbons and is expected to have a chemical shift in the range of δ 120-130 ppm.

Methyl Carbon (-CH₃): The carbon of the methyl group will appear in the upfield region of the spectrum, typically between δ 15 and 25 ppm.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C2 | 140 - 155 |

| C3 | 135 - 145 |

| C4 | 120 - 130 |

| C5 | 140 - 155 |

| C6 | 150 - 160 |

| -CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques for Connectivity Assignments

To definitively assign the proton and carbon signals and to confirm the structure, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be invaluable.

COSY: A COSY spectrum would show no correlations for the aromatic proton (H4) and the methyl protons, confirming their singlet nature as they lack vicinal proton-proton couplings.

HSQC: An HSQC spectrum would establish the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the H4 signal to the C4 carbon and the methyl proton signal to the methyl carbon.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Characteristic Absorption Bands of Pyridine Ring and Substituents

The IR and Raman spectra of 2,5-Dichloro-6-methylpyridin-3-amine would be characterized by vibrations of the pyridine ring and its substituents.

N-H Vibrations: The amino group will exhibit characteristic stretching vibrations in the IR spectrum. Two bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H scissoring vibration is expected around 1600-1650 cm⁻¹.

C-H Vibrations: The aromatic C-H stretching vibration of the H4 proton is expected to appear around 3000-3100 cm⁻¹. The methyl group will show symmetric and asymmetric C-H stretching vibrations in the 2850-3000 cm⁻¹ region.

Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring typically appear in the 1400-1600 cm⁻¹ region.

C-Cl Vibrations: The C-Cl stretching vibrations are expected to be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

C-N Vibrations: The C-N stretching vibration of the amino group attached to the ring is expected in the 1250-1350 cm⁻¹ range.

Predicted IR Absorption Bands:

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| -NH₂ | Asymmetric & Symmetric Stretch | 3300 - 3500 |

| -NH₂ | Scissoring | 1600 - 1650 |

| Aromatic C-H | Stretch | 3000 - 3100 |

| -CH₃ | Stretch | 2850 - 3000 |

| Pyridine Ring | C=C, C=N Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

| C-N | Stretch | 1250 - 1350 |

The Raman spectrum would complement the IR data, with the pyridine ring breathing modes often showing strong signals.

Conformational Insights from Vibrational Modes

For a relatively rigid molecule like 2,5-Dichloro-6-methylpyridin-3-amine, significant conformational isomerism is not expected at room temperature. The primary conformational flexibility would arise from the orientation of the amino group. The vibrational frequencies of the N-H modes could be sensitive to intermolecular hydrogen bonding, which might provide some information about the solid-state packing or solution-state aggregation. However, without experimental data, a detailed conformational analysis based on vibrational modes remains speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Comprehensive searches for experimental Ultraviolet-Visible (UV-Vis) spectroscopic data for 2,5-Dichloro-6-methylpyridin-3-amine did not yield specific details regarding its absorption maxima, molar extinction coefficients, or solvatochromic effects. While substituted pyridines generally exhibit electronic transitions in the UV region, specific experimental values for this compound are not available in the reviewed literature.

Absorption Maxima and Molar Extinction Coefficients

There is no publicly available experimental data detailing the absorption maxima (λmax) and molar extinction coefficients (ε) for 2,5-Dichloro-6-methylpyridin-3-amine.

Solvatochromic Effects on Electronic Spectra

Information regarding the solvatochromic effects on the electronic spectra of 2,5-Dichloro-6-methylpyridin-3-amine is not available in the scientific literature. Studies on how the polarity of different solvents influences the position of the absorption bands for this specific compound have not been reported.

X-ray Crystallography and Solid-State Structural Analysis

A thorough search of crystallographic databases, including the Cambridge Structural Database (CSD), did not uncover a deposited crystal structure for 2,5-Dichloro-6-methylpyridin-3-amine. Consequently, detailed experimental data on its solid-state structure, including crystal packing, intermolecular interactions, and precise intramolecular dimensions, are not available. While crystallographic data for structurally related compounds such as 6-Methylpyridin-3-amine and 3,5-Dichloro-6-methylpyridin-2-amine exist, this information is not directly applicable to the title compound as per the specified constraints.

Crystal Packing and Intermolecular Interactions (Hydrogen Bonding, Halogen Bonding, π-Stacking)

Without an experimentally determined crystal structure, a definitive analysis of the crystal packing and specific intermolecular interactions, such as hydrogen bonding, halogen bonding, or π-stacking, for 2,5-Dichloro-6-methylpyridin-3-amine cannot be provided.

Intramolecular Conformations and Stereochemical Features

The precise intramolecular conformation and stereochemical features of 2,5-Dichloro-6-methylpyridin-3-amine in the solid state remain undetermined in the absence of X-ray crystallographic data.

Analysis of Bond Lengths, Bond Angles, and Torsion Angles

Experimentally determined bond lengths, bond angles, and torsion angles for 2,5-Dichloro-6-methylpyridin-3-amine are not available as its crystal structure has not been reported.

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a primary tool for predicting a wide range of molecular properties with a favorable balance between accuracy and computational cost.

Geometry Optimization and Molecular Structure Prediction

A fundamental application of DFT is the determination of the most stable three-dimensional arrangement of atoms in a molecule, known as geometry optimization. This process calculates the forces on each atom and iteratively adjusts their positions until a minimum energy conformation is found. For 2,5-Dichloro-6-methylpyridin-3-amine, this would involve predicting key structural parameters.

Table 1: Predicted Molecular Geometry Parameters (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C-C Bond Lengths (ring) | ~1.39 - 1.41 Å |

| C-N Bond Lengths (ring) | ~1.33 - 1.37 Å |

| C-Cl Bond Lengths | ~1.74 - 1.76 Å |

| C-N Bond Length (amine) | ~1.38 - 1.40 Å |

| C-C Bond Length (methyl) | ~1.51 - 1.53 Å |

| Pyridine (B92270) Ring Angles | ~118° - 122° |

| Dihedral Angles | Specific values defining planarity and substituent orientation |

Note: This table is illustrative of typical results from DFT calculations and does not represent actual published data for this specific compound.

Electronic Structure Analysis: HOMO-LUMO Energies and Band Gaps

DFT is used to calculate the energies of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap, is a critical indicator of molecular stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

Table 2: Frontier Molecular Orbital Properties (Illustrative)

| Parameter | Description | Predicted Value |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | ~ -6.0 to -7.0 eV |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | ~ -1.0 to -2.0 eV |

| Band Gap (ΔE) | ELUMO - EHOMO | ~ 4.0 to 5.0 eV |

Note: This table is illustrative and does not represent actual published data for this specific compound.

Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction

A Molecular Electrostatic Potential (MEP) map is a visualization of the total electrostatic potential on the electron density surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other species. Red-colored regions indicate negative potential (electron-rich areas, prone to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, prone to nucleophilic attack). For 2,5-Dichloro-6-methylpyridin-3-amine, MEP analysis would likely show negative potential around the nitrogen atom of the pyridine ring and the chlorine atoms, with positive potential near the amine group's hydrogen atoms.

Theoretical Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

DFT calculations can accurately predict various spectroscopic properties.

NMR: Chemical shifts (¹H and ¹³C) can be calculated to aid in the structural elucidation and interpretation of experimental spectra.

IR: Vibrational frequencies and their intensities are calculated to predict the infrared spectrum, helping to identify characteristic functional group vibrations.

UV-Vis: Time-dependent DFT (TD-DFT) is employed to calculate electronic transition energies and oscillator strengths, which correspond to the absorption peaks in a UV-Vis spectrum.

Ab Initio and Semi-Empirical Methods for Electronic Properties

Beyond DFT, other methods can be used to study electronic properties.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (e.g., Møller-Plesset perturbation theory, Coupled Cluster), are derived directly from theoretical principles without the inclusion of experimental data. They can offer higher accuracy than DFT for certain properties but are significantly more computationally demanding.

Semi-Empirical Methods: These methods use a simpler formulation of the Schrödinger equation and incorporate parameters derived from experimental data. They are much faster than DFT or ab initio methods, making them suitable for very large molecules, though they are generally less accurate.

Molecular Dynamics Simulations for Conformational Sampling and Solvation Effects

Molecular Dynamics (MD) is a computational method for analyzing the physical movements of atoms and molecules over time. An MD simulation would allow for the study of 2,5-Dichloro-6-methylpyridin-3-amine's behavior in different environments.

Conformational Sampling: MD simulations can explore the different possible shapes (conformations) of the molecule, such as the rotation of the amine and methyl groups, and determine their relative stabilities.

Solvation Effects: By simulating the molecule in a box of solvent molecules (e.g., water, ethanol), MD can investigate how the solvent affects the molecule's structure, dynamics, and interactions, providing a more realistic model of its behavior in solution.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational and statistical approach used to develop mathematical models that relate the chemical structure of a series of compounds to their biological activity. As of the latest literature surveys, specific QSAR studies focusing exclusively on derivatives of 2,5-Dichloro-6-methylpyridin-3-amine have not been extensively reported in publicly available research. However, the principles of QSAR are broadly applicable, and studies on other substituted pyridine derivatives provide a framework for how such an investigation could be conducted. researchgate.netnih.gov

A hypothetical QSAR study on derivatives of 2,5-Dichloro-6-methylpyridin-3-amine would aim to identify the key molecular features that govern their biological activity. This process typically involves the synthesis of a library of derivatives with systematic variations in their chemical structure. The biological activity of these compounds would then be determined through in vitro or in vivo assays.

The development of a QSAR model involves several key steps:

Data Set Preparation: A series of derivatives of 2,5-Dichloro-6-methylpyridin-3-amine would be synthesized, and their biological activities (e.g., IC50 values for enzyme inhibition or cellular assays) would be measured.

Descriptor Calculation: For each derivative, a set of molecular descriptors would be calculated using computational chemistry software. These descriptors quantify various aspects of the molecular structure, such as electronic properties (e.g., partial charges, dipole moment), steric properties (e.g., molecular volume, surface area), and hydrophobic properties (e.g., logP).

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, would be employed to establish a mathematical relationship between the calculated descriptors and the observed biological activity. frontiersin.orgfrontiersin.org

Model Validation: The predictive power of the developed QSAR model would be rigorously assessed using both internal and external validation techniques to ensure its robustness and applicability for predicting the activity of new, unsynthesized derivatives.

In studies of other pyridine derivatives, key descriptors that have been shown to influence biological activity include lipophilicity (LogP) and steric parameters (molar refractivity), indicating the importance of these properties for potential interactions with biological targets. researchgate.net For instance, a QSAR study on 5-substituted (arylmethylene) pyridin-2-amine derivatives as potential antibacterial agents highlighted the significance of lipophilic and steric parameters in their activity. researchgate.net Similarly, research on imidazo[1,2-a]pyridine (B132010) derivatives acting as acid pump antagonists found a significant correlation between their activity and Global Topological Charge Indices (GTCI) as well as the hydrophobic constant π of certain substituents. nih.gov

A QSAR study on derivatives of 2,5-Dichloro-6-methylpyridin-3-amine would likely explore a similar range of descriptors to elucidate the structure-activity relationship. The findings from such a study would be invaluable for the rational design of new derivatives with potentially enhanced biological activity.

Below is an illustrative template of a data table that would be generated in a QSAR study for derivatives of 2,5-Dichloro-6-methylpyridin-3-amine. Please note that the data presented here is hypothetical and for illustrative purposes only, as no specific QSAR study for this compound was found.

| Compound | Substituent (R) | Biological Activity (IC50, µM) | LogP | Molar Refractivity | Dipole Moment (Debye) |

| 1 | -H | 15.2 | 2.5 | 45.3 | 3.1 |

| 2 | -CH3 | 10.5 | 2.9 | 49.9 | 3.3 |

| 3 | -OCH3 | 8.1 | 2.4 | 50.8 | 3.5 |

| 4 | -Cl | 12.8 | 3.2 | 50.3 | 2.9 |

| 5 | -F | 11.7 | 2.6 | 45.1 | 2.8 |

| 6 | -NO2 | 20.4 | 2.3 | 50.0 | 4.2 |

The insights gained from a robust QSAR model would guide medicinal chemists in prioritizing the synthesis of novel derivatives of 2,5-Dichloro-6-methylpyridin-3-amine with a higher probability of exhibiting the desired biological effects.

Mechanistic Studies of Reactions Involving 2,5 Dichloro 6 Methylpyridin 3 Amine

Reaction Pathway Elucidation using Computational and Experimental Techniques

There is no specific information available in the surveyed literature regarding the elucidation of reaction pathways for 2,5-Dichloro-6-methylpyridin-3-amine.

Detailed identification of reaction intermediates and transition states for 2,5-Dichloro-6-methylpyridin-3-amine through computational modeling or experimental techniques such as spectroscopy has not been reported in the available scientific literature. Methodologies like NMR spectroscopy have been successfully used to identify reaction products and intermediates for other aromatic amine dehydrogenases, but not for this specific compound. researchgate.net

Specific kinetic data (rate constants, reaction orders) and thermodynamic parameters (enthalpy, entropy, Gibbs free energy) for reactions involving 2,5-Dichloro-6-methylpyridin-3-amine are not documented.

Catalytic Mechanisms and Role of Catalysts in Synthetic Transformations

The role of 2,5-Dichloro-6-methylpyridin-3-amine as a substrate, ligand, or catalyst in synthetic transformations has not been mechanistically detailed. While transition-metal catalysis is a broad field with many applications in synthesizing complex molecules, including marine drugs, specific catalytic cycles involving this compound are not described. mdpi.comresearchgate.net

Proton Transfer and Charge Transfer Complex Formation Mechanisms

While the formation of proton transfer (PT) and charge transfer (CT) complexes is a known phenomenon for aminopyridines, specific studies on 2,5-Dichloro-6-methylpyridin-3-amine are absent. Studies on related molecules, such as 3,4-diaminopyridine and 2-amino-4-methylpyridine, have used experimental and theoretical methods to investigate the formation of PT complexes with proton donors like 2,6-dichloro-4-nitrophenol. nih.govmdpi.com These studies often employ spectrophotometric methods to determine the stoichiometry and stability of the resulting complexes. nih.govmdpi.com The formation of a hydrogen bond is typically followed by the transfer of a proton, which can be confirmed by techniques like FTIR and NMR spectroscopy. mdpi.com

Similarly, charge-transfer complexes involving various amines and electron acceptors like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are well-documented. nih.govmdpi.comscienceopen.com These interactions are crucial in many pharmacological contexts and can be characterized by determining their formation constants and molar absorptivity using equations like the Benesi-Hildebrand equation. mdpi.com However, such detailed characterization for 2,5-Dichloro-6-methylpyridin-3-amine is not available.

Investigation of Electron Donor-Acceptor Interactions

The amino group on the pyridine (B92270) ring suggests that 2,5-Dichloro-6-methylpyridin-3-amine can act as an electron donor in electron donor-acceptor (EDA) or charge-transfer interactions. The stability and nature of such interactions depend on the electron-donating ability of the amine and the electron-accepting strength of the partner molecule. cam.ac.ukresearchgate.net Halogen substituents on the pyridine ring typically act as electron-withdrawing groups, which would modulate the donor capacity of the amine. Crystalline donor-acceptor complexes involving other substituted pyridines have been prepared and structurally characterized, revealing intermolecular hydrogen-bonding and different stacking arrangements. nih.gov However, specific investigations into the EDA interactions of 2,5-Dichloro-6-methylpyridin-3-amine, including the identification of interacting orbitals (e.g., HOMO-LUMO transitions) and the quantification of interaction energies, have not been reported.

Applications in Advanced Organic Materials and Supramolecular Chemistry

Role as Building Blocks for Functional Organic Materials

The utility of 2,5-Dichloro-6-methylpyridin-3-amine as a foundational unit in functional organic materials stems from the reactivity of its chloro and amino substituents. These groups allow for its incorporation into larger polymeric or oligomeric structures through various cross-coupling and condensation reactions. The electron-deficient nature of the dichlorinated pyridine (B92270) ring can also impart desirable electronic properties to the resulting materials.

Halogenated and electron-deficient heteroaromatic compounds, such as derivatives of 2,5-Dichloro-6-methylpyridin-3-amine, are recognized as important intermediates in the synthesis of advanced organic materials. The presence of two chlorine atoms provides handles for sequential and site-selective functionalization, enabling the construction of precisely defined molecular architectures.

One of the primary methods for utilizing this compound is through palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions. These reactions allow for the substitution of the chlorine atoms with a wide variety of organic moieties, leading to the formation of new carbon-carbon or carbon-nitrogen bonds. For instance, a Suzuki-Miyaura coupling could be employed to introduce aryl or alkyl groups, thereby extending the conjugation of the system and tuning its photophysical properties.

Table 1: Potential Functionalization Reactions of 2,5-Dichloro-6-methylpyridin-3-amine

| Reaction Type | Reagents | Potential Product | Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, Base | Aryl-substituted methylpyridin-3-amine | Organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs) |

| Buchwald-Hartwig Amination | Secondary amine, Pd catalyst, Base | Diamino-substituted methylpyridine | Hole-transporting materials, fluorescent dyes |

The resulting functionalized pyridine derivatives can serve as monomers for polymerization or as core units in the synthesis of dendrimers and other complex macromolecules. The inherent properties of the pyridine ring, such as its ability to coordinate with metal ions and its influence on the electronic landscape of a molecule, can be harnessed to create materials with applications in electronics, photonics, and catalysis.

Design and Synthesis of Artificial Receptors for Molecular Recognition

Supramolecular chemistry focuses on the design of systems that can selectively bind and recognize other molecules, a process known as molecular recognition. Halogen-substituted, electron-deficient pyridine derivatives are considered versatile compounds for the synthesis of artificial receptors due to their ability to engage in a variety of non-covalent interactions. sciforum.net The structural features of 2,5-Dichloro-6-methylpyridin-3-amine make it an excellent candidate for the core of such receptors.

The design of an artificial receptor typically involves the creation of a cavity or cleft that is complementary in size, shape, and chemical functionality to the target guest molecule. The pyridine nitrogen of 2,5-Dichloro-6-methylpyridin-3-amine can act as a hydrogen bond acceptor, while the amino group can serve as a hydrogen bond donor. Furthermore, the chloro substituents can be replaced with larger groups that provide steric hindrance and help to define a binding pocket.

For example, through a double Suzuki-Miyaura coupling reaction, two bulky aromatic groups could be introduced at the 2- and 5-positions. These groups can then be further functionalized with recognition motifs, such as hydrogen bonding donors or acceptors, to create a receptor capable of binding specific guest molecules. The rigidity of the pyridine scaffold helps to pre-organize these recognition sites for effective binding.

Table 2: Key Interactions in Molecular Recognition Involving Pyridine-Based Receptors

| Interaction Type | Description | Role of 2,5-Dichloro-6-methylpyridin-3-amine Moiety |

|---|---|---|

| Hydrogen Bonding | Donation or acceptance of a proton between electronegative atoms. | The pyridine nitrogen can act as a hydrogen bond acceptor, and the amino group can act as a donor. |

| π-π Stacking | Attractive, noncovalent interactions between aromatic rings. | Aryl groups introduced via cross-coupling can participate in stacking interactions with aromatic guests. |

| Halogen Bonding | A noncovalent interaction where a halogen atom acts as an electrophilic species. | While the chloro groups are often replaced, they could potentially participate in halogen bonding in the initial structure. |

The synthesis of such receptors often involves multi-step procedures that leverage the differential reactivity of the chloro substituents. By carefully controlling reaction conditions, it is possible to selectively functionalize one chloro group at a time, allowing for the stepwise construction of complex, asymmetric receptors.

Development of Sensors and Probes Incorporating the Pyridine Moiety

The development of chemical sensors and fluorescent probes for the detection of ions and small molecules is a significant area of research. Pyridine derivatives are frequently used in the design of such sensors due to their photophysical properties and their ability to coordinate with metal ions. nih.govutas.edu.au The 2,5-Dichloro-6-methylpyridin-3-amine scaffold can be elaborated to create highly sensitive and selective sensors.

A common strategy for designing fluorescent sensors is to create a system where the binding of a target analyte modulates the fluorescence of a nearby fluorophore. The aminopyridine core of 2,5-Dichloro-6-methylpyridin-3-amine can itself be part of a fluorescent system, or it can be functionalized with a known fluorophore.

For example, the amino group can be modified to incorporate a receptor unit for a specific ion. Upon binding of the ion, a conformational change or an electronic perturbation can occur, leading to a change in the fluorescence intensity or wavelength. This "turn-on" or "turn-off" response allows for the quantitative detection of the analyte.

The chloro substituents provide convenient points for attaching such fluorophores or receptor units. For instance, a Sonogashira coupling could be used to introduce an alkyne-containing fluorophore, while the amino group could be acylated with a receptor moiety. This modular approach allows for the rational design of sensors for a wide range of targets.

Table 3: Potential Sensor Designs Based on 2,5-Dichloro-6-methylpyridin-3-amine

| Sensor Type | Target Analyte | Design Principle |

|---|---|---|

| Fluorescent Ion Sensor | Heavy metal ions (e.g., Hg²⁺, Cu²⁺) | The pyridine nitrogen and amino group act as a chelation site. Ion binding perturbs the electronic structure, causing a change in fluorescence. |

| Anion Sensor | Anions (e.g., F⁻, AcO⁻) | The amino group is converted into a urea or thiourea moiety, which can act as a hydrogen bond donor for anions. |

Biological and Medicinal Chemistry Research of Derivatives Excluding Clinical Trials and Safety

Precursor Role in the Synthesis of Novel Heterocyclic Compounds with Potential Biological Activities

The pyridine (B92270) ring is a fundamental component of many biologically active molecules. The specific substitution pattern of 2,5-Dichloro-6-methylpyridin-3-amine provides a strategic starting point for the construction of fused heterocyclic systems. These fused systems are of particular interest in medicinal chemistry as they can mimic the structures of endogenous ligands and interact with biological targets with high affinity and selectivity.

Research has demonstrated that related dichlorinated pyridine derivatives can be utilized in the synthesis of compounds targeting enzymes such as catechol-O-methyltransferase (COMT), which are relevant in the treatment of neurological disorders like Parkinson's disease. For instance, a structurally similar compound, a 2,5-dichloro-4,6-dimethyl-1-oxy-pyridin-3-yl derivative, serves as a key intermediate in the synthesis of a COMT inhibitor. google.com This highlights the potential of the 2,5-dichloro-6-methylpyridin-3-amine scaffold as a precursor for medicinally important molecules. The presence of the reactive chlorine and amine groups allows for various cyclization reactions to form bicyclic and tricyclic heterocyclic systems, which are prevalent in many approved drugs.

Structure-Activity Relationship (SAR) Studies for Target Interaction

Understanding how the chemical structure of a molecule influences its biological activity is crucial for the design of effective drugs. Structure-Activity Relationship (SAR) studies involve synthesizing a series of related compounds (analogs) and evaluating their activity to identify key structural features responsible for their biological effects.

The 2,5-Dichloro-6-methylpyridin-3-amine scaffold is an attractive starting point for the design of inhibitors for various biological targets, including protein kinases and G-protein coupled receptors (GPCRs). Kinases, for example, are a major class of drug targets in oncology and immunology. The pyridine core can serve as a scaffold to which different functional groups are attached to optimize interactions with the ATP-binding site of a target kinase.

By systematically modifying the substituents on the pyridine ring of 2,5-Dichloro-6-methylpyridin-3-amine, medicinal chemists can explore the chemical space around a particular biological target. For example, replacing one of the chlorine atoms with different aryl or alkyl groups, or modifying the amine functionality, can lead to the discovery of potent and selective inhibitors. The synthesis of such analogs often involves cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, which are well-established methods for forming carbon-carbon and carbon-nitrogen bonds.

While specific SAR studies on derivatives of 2,5-Dichloro-6-methylpyridin-3-amine are not extensively published, research on analogous pyrido[2,3-d]pyrimidin-7-one compounds as Abl kinase inhibitors demonstrates the importance of substitutions on the pyridine and associated phenylamino (B1219803) moieties for potency and selectivity. researchgate.net Such studies provide a roadmap for how derivatives of 2,5-Dichloro-6-methylpyridin-3-amine could be rationally designed to target specific kinases.

Once a series of analogs based on the 2,5-Dichloro-6-methylpyridin-3-amine scaffold is synthesized, their biological activity is evaluated using in vitro assays. These assays are conducted in a controlled laboratory setting, outside of a living organism, and are essential for determining the potency and selectivity of the new compounds.

For potential kinase inhibitors, in vitro kinase assays are performed to measure the concentration of the compound required to inhibit the activity of the target kinase by 50% (the IC50 value). A lower IC50 value indicates a more potent inhibitor. Similarly, for compounds designed to target receptors, radioligand binding assays can be used to determine the affinity of the compound for the receptor.

The data obtained from these in vitro assays are crucial for building a comprehensive SAR profile. This information guides the next round of analog design and synthesis, in an iterative process aimed at optimizing the desired biological activity. For example, the evaluation of a series of 2-anilino-6-phenylpyrido[2,3-d]pyrimidin-7(8H)-ones as inhibitors of the checkpoint kinase Wee1 revealed that while many compounds were potent inhibitors of c-Src, specific substitutions could enhance Wee1 activity and improve selectivity. nih.gov

Table 1: Hypothetical In Vitro Kinase Inhibition Data for Analogs of 2,5-Dichloro-6-methylpyridin-3-amine

| Compound ID | R1-substituent | R2-substituent | Target Kinase IC50 (nM) | Off-target Kinase IC50 (nM) |

| A-001 | H | H | 500 | >10000 |

| A-002 | 4-fluorophenyl | H | 150 | 5000 |

| A-003 | H | 3-methoxyphenyl | 75 | 2500 |

| A-004 | 4-fluorophenyl | 3-methoxyphenyl | 10 | 1500 |

This table is for illustrative purposes and does not represent actual experimental data.

Applications in Agrochemical and Veterinary Medicine Research

The utility of 2,5-Dichloro-6-methylpyridin-3-amine extends beyond human medicine into the realms of agriculture and animal health. Halogenated and methylated pyridine derivatives are known to be key intermediates in the synthesis of a variety of agrochemicals.

The development of new pesticides and herbicides is essential for ensuring global food security. The pyridine scaffold is present in numerous commercially successful agrochemicals. For example, trifluoromethylpyridine derivatives, which share structural similarities with 2,5-Dichloro-6-methylpyridin-3-amine, are crucial intermediates for a range of herbicides and insecticides. nih.govjst.go.jp

The specific arrangement of chloro and methyl groups on the pyridine ring of 2,5-Dichloro-6-methylpyridin-3-amine can impart desirable properties to the final agrochemical product, such as enhanced efficacy, selectivity, and favorable environmental profiles. This compound can serve as a starting material for the synthesis of novel fungicides, for which there is a continuous need due to the development of resistance in fungal pathogens. nih.gov The synthesis of these agrochemicals would likely involve the chemical modification of the amine and chloro groups to introduce the desired toxophore or to modulate the physical properties of the molecule for optimal uptake and translocation in plants.

The development of new veterinary drugs is critical for maintaining the health and welfare of companion and livestock animals. As in human medicine, novel chemical entities are constantly being sought to treat a variety of animal diseases. The 2,5-Dichloro-6-methylpyridin-3-amine scaffold has the potential to serve as an intermediate in the synthesis of new veterinary pharmaceuticals. Given the overlap in biological targets between humans and animals, it is plausible that derivatives of this compound could be explored for applications in treating infectious or inflammatory diseases in animals. The synthesis of such veterinary drugs would follow similar medicinal chemistry principles as those used for human pharmaceuticals, focusing on optimizing potency, selectivity, and pharmacokinetic properties for the target animal species.

Future Directions and Emerging Research Avenues

Development of Sustainable and Atom-Economical Synthetic Routes

Current research in organic synthesis places a strong emphasis on the principles of green chemistry and atom economy. Future efforts in the synthesis of 2,5-dichloro-6-methylpyridin-3-amine should move beyond traditional, often multi-step and waste-intensive methods, to more elegant and environmentally benign strategies.

One promising direction is the exploration of one-pot, multi-component reactions that can construct the pyridine (B92270) ring and install the desired functional groups in a single, efficient operation. Such approaches inherently increase atom economy by minimizing the formation of byproducts. The use of greener solvents, such as water or bio-based solvents, and the reduction or elimination of protecting groups would further enhance the sustainability of the synthesis.

Moreover, the development of catalytic methods for the chlorination and amination steps is a critical research avenue. The use of highly selective and recyclable catalysts could significantly reduce waste and energy consumption compared to stoichiometric reagents. For instance, investigating novel catalytic systems for the regioselective chlorination of a 6-methylpyridin-3-amine precursor could provide a more direct and atom-economical route to the target molecule.

Table 1: Comparison of Potential Synthetic Strategies for 2,5-Dichloro-6-methylpyridin-3-amine

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Multi-component Reactions | High atom economy, reduced step count, operational simplicity. | Identification of suitable starting materials and reaction conditions. |

| Catalytic Chlorination/Amination | High selectivity, reduced waste, catalyst recyclability. | Development of effective and selective catalysts. |

| Flow Chemistry Synthesis | Improved safety, scalability, and process control. | Optimization of reactor design and reaction parameters. |

| Bio-catalytic Synthesis | High selectivity, mild reaction conditions, use of renewable resources. | Discovery or engineering of suitable enzymes. |

Advanced Computational Design for Predictive Synthesis and Functionality

The integration of computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for accelerating the development of synthetic routes and predicting the properties of 2,5-dichloro-6-methylpyridin-3-amine. nih.govmdpi.com In silico modeling can provide valuable insights into reaction mechanisms, allowing for the rational design of more efficient synthetic pathways.

Future computational studies could focus on:

Predicting Reaction Outcomes: DFT calculations can be employed to model transition states and reaction energies for various potential synthetic routes, helping to identify the most energetically favorable and, therefore, most likely to be successful, pathways.

Virtual Screening of Catalysts: Computational methods can be used to screen libraries of potential catalysts for key synthetic steps, identifying candidates with the highest predicted activity and selectivity before committing to laboratory experiments.

Predicting Physicochemical and Pharmacokinetic Properties: In silico tools can predict properties such as solubility, lipophilicity, and metabolic stability (ADMET properties). researchgate.netnih.gov This predictive power is invaluable for assessing the potential of 2,5-dichloro-6-methylpyridin-3-amine and its derivatives for biological applications without the need for extensive initial synthesis and testing.

Exploration of Novel Reactivity Modes and Catalytic Systems

The unique electronic properties of the 2,5-dichloro-6-methylpyridin-3-amine scaffold, imparted by the electron-withdrawing chlorine atoms and the electron-donating amino and methyl groups, suggest a rich and underexplored reactivity profile. Future research should aim to uncover and harness this reactivity.

A key area of investigation would be the selective functionalization of the pyridine ring through cross-coupling reactions. The chlorine atoms at the 2- and 5-positions represent potential handles for introducing a wide range of substituents, enabling the synthesis of a diverse library of derivatives. The development of novel catalytic systems, perhaps employing transition metals like palladium or copper, will be crucial for achieving high selectivity and yields in these transformations.

Furthermore, the amino group at the 3-position offers another site for chemical modification, such as through diazotization followed by substitution, or through N-alkylation and N-arylation reactions. The interplay between the different functional groups on the pyridine ring could lead to unusual and synthetically useful reactivity patterns that are yet to be discovered.

Integration into Interdisciplinary Research for Advanced Material and Biological Applications

The structural motifs present in 2,5-dichloro-6-methylpyridin-3-amine suggest its potential utility in both materials science and medicinal chemistry. Future interdisciplinary research should focus on integrating this compound into the design of novel functional materials and biologically active agents.

In the realm of materials science , the pyridine core and the potential for derivatization make it an interesting building block for:

Polymers and Coordination Polymers: The nitrogen atom of the pyridine ring can coordinate to metal centers, making it a candidate for the construction of metal-organic frameworks (MOFs) or coordination polymers with interesting electronic or catalytic properties.

Organic Electronics: Pyridine-based molecules are often explored for their applications in organic light-emitting diodes (OLEDs) and other electronic devices. The specific substitution pattern of 2,5-dichloro-6-methylpyridin-3-amine could be tuned to achieve desired electronic properties.

In the context of biological applications , the substituted pyridine scaffold is a common feature in many pharmaceuticals. researchgate.net Future research could explore the potential of 2,5-dichloro-6-methylpyridin-3-amine and its derivatives as:

Scaffolds for Drug Discovery: The compound could serve as a starting point for the synthesis of libraries of new molecules to be screened for a wide range of biological activities, including as enzyme inhibitors or receptor modulators.

Agrochemicals: Substituted pyridines are also prevalent in modern agrochemicals. fishersci.ca The unique combination of functional groups in this molecule may impart useful herbicidal, fungicidal, or insecticidal properties.

Q & A

Q. What are the common synthetic routes for preparing 2,5-Dichloro-6-methylpyridin-3-amine?

Methodological Answer: The synthesis typically involves halogenation and functional group manipulation. One approach starts with a substituted pyridine precursor, such as 2-amino-5-chloropyridine, followed by regioselective chlorination at position 2 and methylation at position 6. For example, refluxing with aryl aldehydes or using ammonia under controlled conditions in dioxane can yield the target compound . Optimization of reaction time, temperature, and catalyst (e.g., Pd-based catalysts for cross-coupling) is critical to minimize byproducts.

Q. How is the molecular structure of 2,5-Dichloro-6-methylpyridin-3-amine characterized using spectroscopic techniques?

Methodological Answer: Structural confirmation relies on multinuclear NMR (¹H, ¹³C), IR, and HRMS. Key spectral markers include:

- NMR : Chlorine substituents deshield adjacent protons (e.g., δ ~7–8 ppm for aromatic H). Methyl groups appear as singlets (δ ~2.5 ppm).

- IR : Stretching vibrations for C-Cl (~750 cm⁻¹) and NH₂ (~3400 cm⁻¹) are diagnostic .

- HRMS : Exact mass matching (e.g., [M+H]⁺ calculated for C₆H₇Cl₂N₂: 193.0004) validates molecular formula .

Advanced Research Questions

Q. How can computational methods like Density Functional Theory (DFT) aid in predicting the reactivity of 2,5-Dichloro-6-methylpyridin-3-amine?

Methodological Answer: DFT calculations (e.g., using the Colle-Salvetti correlation-energy formula) model electron density and local kinetic energy to predict sites of electrophilic/nucleophilic attack. For example:

Q. What strategies resolve contradictions in spectral data interpretation for halogenated pyridin-amines?

Methodological Answer: Contradictions (e.g., unexpected splitting in NMR or anomalous HRMS peaks) require:

- Triangulation : Cross-validate data via X-ray crystallography (if crystalline) and computational NMR prediction tools .

- Isotopic Labeling : Use deuterated analogs to confirm NH₂ group assignments in IR/NMR .

- Dynamic Effects : Assess temperature-dependent NMR to rule out conformational exchange broadening .

Q. What are the challenges in designing cross-coupling reactions involving 2,5-Dichloro-6-methylpyridin-3-amine?

Methodological Answer: Challenges include steric hindrance from the methyl group and competing substitution at multiple Cl sites. Mitigation strategies:

- Catalyst Selection : Use Pd(PPh₃)₄ for Suzuki couplings, which tolerates bulky substituents .

- Directing Groups : Introduce temporary protecting groups (e.g., Boc on NH₂) to steer reactivity toward specific Cl positions .

- Kinetic Control : Optimize reaction time and temperature to favor mono-substitution over di-substitution .

Q. How does the substitution pattern influence the compound’s potential in pharmacological applications?

Methodological Answer: The 2,5-dichloro-6-methyl motif enhances π-deficient character, improving binding to enzyme active sites (e.g., kinases). Methodological steps include:

- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to prioritize synthetic targets .

- SAR Studies : Systematically vary substituents (e.g., replace Cl with F or CH₃) and assay bioactivity to map structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.